4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVOEZWHQFZJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a sulfonamide group, a fluorinated aromatic ring, and a pyrazole moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and A549 cell lines, indicating promising anticancer properties .
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative | Hep-2 | 3.25 |
| Pyrazole Derivative | A549 | 26.00 |
| Pyrazole Derivative | NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers in preclinical models .
Antimicrobial Activity
The antimicrobial effects of pyrazole compounds have been documented extensively. Research shows that certain pyrazole derivatives possess notable antifungal and antibacterial activities:
- Fungal Inhibition : Some synthesized pyrazole carboxamides exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 10 μg/mL |
| Aspergillus niger | Antifungal | 15 μg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Evaluation of Anti-inflammatory Effects : In a controlled study, a compound structurally similar to the target compound was shown to reduce edema in animal models by inhibiting COX enzymes .
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide lies in its role as a pharmaceutical agent. Its structural components suggest potential activity against various diseases, particularly cancer and infectious diseases.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety have shown promise as anticancer agents. The incorporation of the pyrazinyl group may enhance the compound's ability to target specific cancer pathways. For instance, derivatives of similar structures have been studied for their ability to inhibit cell proliferation in cancer cell lines, suggesting that this compound could exhibit similar properties.
Antimicrobial Properties
In addition to anticancer applications, compounds with sulfonamide groups are known for their antimicrobial properties. The sulfonamide functional group has been extensively studied for its effectiveness against bacterial infections, making this compound a candidate for further exploration in antimicrobial drug development.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of pharmaceutical compounds.
Key Structural Features
The presence of fluorine in the aromatic ring typically enhances metabolic stability and bioavailability, which can be advantageous in drug design. The pyrazole and pyrazine rings contribute to the compound's ability to interact with biological targets, potentially leading to improved selectivity and potency.
| Structural Feature | Potential Impact |
|---|---|
| Fluorine Substitution | Increased stability and bioavailability |
| Pyrazole Ring | Enhanced interaction with biological targets |
| Sulfonamide Group | Antimicrobial activity |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining pyrazole derivatives with sulfonamides.
- Substitution Reactions : Introducing fluorine at specific positions on the aromatic ring to achieve desired properties.
Biological Evaluation
In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study on related pyrazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential for therapeutic use.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group is prone to hydrolysis under acidic or basic conditions, yielding:
-
Acidic conditions : Formation of the corresponding sulfonic acid.
-
Basic conditions : Generation of a sulfonate salt.
Table 1: Hydrolysis Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, elevated temperature | Benzenesulfonic acid derivative |
| Basic Hydrolysis | NaOH, aqueous solution | Sulfonate salt |
Oxidation/Reduction
-
Oxidation : Pyrazole rings may undergo oxidation with reagents like KMnO₄ or hydrogen peroxide, altering aromaticity.
-
Reduction : The ethyl chain or sulfonamide group could be reduced using LiAlH₄, though steric hindrance may limit reactivity .
Nucleophilic Substitution
The ethyl group linking the pyrazole-pyrazine moiety to the sulfonamide may participate in substitution reactions:
-
Alkylation/arylation : Potential modification of the ethyl chain with electrophiles.
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Sulfonamide displacement : Under strongly basic or acidic conditions, displacement of the sulfonamide group.
Biochemical Interactions
The compound may inhibit carbonic anhydrase enzymes via:
-
Zinc ion coordination : The sulfonamide group chelates Zn²⁺ in the enzyme’s active site.
-
Hydrogen bonding : Interactions with residues in the enzyme’s cavity .
Stability and Degradation
-
Chemical stability : Dependent on pH and temperature. Sulfonamides are generally stable at neutral pH but degrade under extreme conditions.
-
Reactivity with reagents :
-
Nucleophiles : Displacement of the sulfonamide group.
-
Oxidizing agents : Potential pyrazole ring oxidation.
-
Biological Activity and Targets
While direct data for this compound is limited, similar sulfonamide-pyrazole derivatives exhibit:
-
Antimicrobial activity : By targeting mycobacterial cytochrome P450 enzymes.
-
Carbonic anhydrase inhibition : With IC₅₀ values in the micromolar range for related compounds .
Table 2: Biological Activity Profile
| Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Mycobacterial enzymes | Enzyme inhibition via sulfonamide group |
| Carbonic anhydrase inhibition | hCAII, hCAIX, hCAXII | Zinc chelation and hydrogen bonding |
Structural Considerations
The compound’s fluorine substituent enhances:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent variations and their impact on physicochemical properties:
Key Observations :
- Fluorine Positioning : The presence of fluorine at the 4-position (as in the target compound and 1d) enhances metabolic stability and lipophilicity compared to 3-fluoro derivatives (e.g., 1h) .
- Pyrazine vs.
- Trifluoromethyl Substitution : Compounds with -CF3 groups (e.g., ) exhibit higher molecular weights and altered solubility profiles, which may influence pharmacokinetics.
Pharmacokinetic and Toxicity Profiles
- Metabolism: Fluorinated derivatives generally exhibit slower hepatic clearance due to resistance to oxidative metabolism. For instance, 4-fluoro analogs (e.g., 1d) show longer half-lives than non-fluorinated counterparts .
- Toxicity : Sulfonamide-pyrazole compounds with trifluoromethyl groups (e.g., ) may pose renal toxicity risks, whereas pyrazine-containing derivatives (target compound) could mitigate this through altered excretion pathways .
Q & A
Q. How to validate crystallographic disorder in the ethyl linker region?
- Methodological Answer : If X-ray refinement shows partial occupancy or disorder, perform:
- Twinned refinement : Use SHELXL’s TWIN command to model overlapping lattices.
- Hirshfeld surface analysis : Compare close contacts (e.g., C-H···O) to identify packing effects.
- Molecular dynamics (MD) simulations : Trajectories >100 ns can reveal flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
